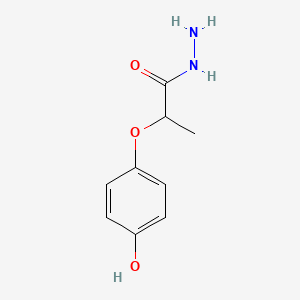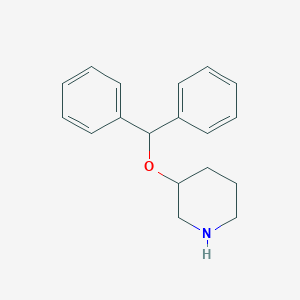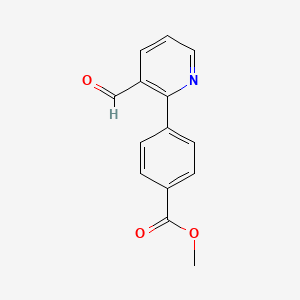![molecular formula C11H9F3N2S B1621870 {2-[4-(Trifluoromethyl)phenyl]-1,3-thiazol-4-yl}methanamine CAS No. 769920-90-3](/img/structure/B1621870.png)
{2-[4-(Trifluoromethyl)phenyl]-1,3-thiazol-4-yl}methanamine
Übersicht
Beschreibung
{2-[4-(Trifluoromethyl)phenyl]-1,3-thiazol-4-yl}methanamine is a chemical compound that features a trifluoromethyl group attached to a phenyl ring, which is further connected to a thiazole ring and a methanamine group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of {2-[4-(Trifluoromethyl)phenyl]-1,3-thiazol-4-yl}methanamine typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a suitable precursor such as a thioamide and a haloketone.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced via a nucleophilic substitution reaction using a trifluoromethylating agent like trifluoromethyl iodide.
Attachment of the Methanamine Group:
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions such as:
Catalysts: Use of metal catalysts like palladium or copper to enhance reaction efficiency.
Solvents: Selection of appropriate solvents like acetonitrile or dimethylformamide to facilitate the reactions.
Temperature and Pressure: Controlled temperature and pressure conditions to maximize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
{2-[4-(Trifluoromethyl)phenyl]-1,3-thiazol-4-yl}methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, especially at the phenyl and thiazole rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution.
Major Products
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Halogenated derivatives of the compound.
Wissenschaftliche Forschungsanwendungen
{2-[4-(Trifluoromethyl)phenyl]-1,3-thiazol-4-yl}methanamine has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a biochemical probe and in enzyme inhibition studies.
Medicine: Explored for its therapeutic potential in treating various diseases due to its bioactive properties.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of {2-[4-(Trifluoromethyl)phenyl]-1,3-thiazol-4-yl}methanamine involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes or receptors involved in metabolic pathways.
Pathways Involved: It can modulate signaling pathways by binding to active sites or altering enzyme activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
[4-(Trifluoromethyl)phenyl]methanamine: Similar structure but lacks the thiazole ring.
2-[4-(Trifluoromethyl)phenyl]ethylamine: Similar structure but with an ethylamine group instead of methanamine.
Uniqueness
Structural Features: The presence of both the trifluoromethyl group and the thiazole ring imparts unique chemical and biological properties.
Reactivity: Enhanced reactivity due to the electron-withdrawing trifluoromethyl group and the electron-rich thiazole ring.
This detailed article provides a comprehensive overview of {2-[4-(Trifluoromethyl)phenyl]-1,3-thiazol-4-yl}methanamine, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Eigenschaften
IUPAC Name |
[2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F3N2S/c12-11(13,14)8-3-1-7(2-4-8)10-16-9(5-15)6-17-10/h1-4,6H,5,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNEYBCFNATWSJU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC(=CS2)CN)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F3N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10383391 | |
| Record name | 1-{2-[4-(Trifluoromethyl)phenyl]-1,3-thiazol-4-yl}methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10383391 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
769920-90-3 | |
| Record name | 1-{2-[4-(Trifluoromethyl)phenyl]-1,3-thiazol-4-yl}methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10383391 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![p-Methylcalix[6]arene](/img/structure/B1621790.png)
![2,3,5,6-Tetraiodo-thieno[3,2-b]thiophene](/img/structure/B1621791.png)







![ethyl 2-[butan-2-yl-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxycarbonyl-methylamino]sulfanylamino]acetate](/img/structure/B1621808.png)

